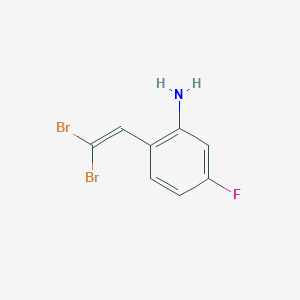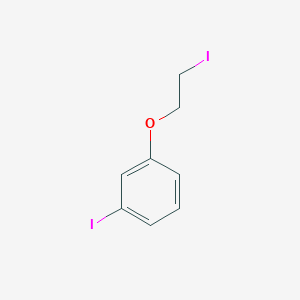
1-Iodo-3-(2-iodoethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(2-iodoethoxy)benzene is an organic compound with the molecular formula C8H8I2O It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the first position and a 2-iodoethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2-iodoethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-iodo-3-hydroxybenzene with iodoethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(2-iodoethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydroxy or alkoxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy or alkoxy derivatives.
Scientific Research Applications
1-Iodo-3-(2-iodoethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2-iodoethoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atoms on the benzene ring make it a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
Iodobenzene: A simpler compound with a single iodine atom on the benzene ring.
1-Iodo-2-(2-iodoethoxy)benzene: A positional isomer with the 2-iodoethoxy group at the second position.
1-Iodo-4-(2-iodoethoxy)benzene: Another positional isomer with the 2-iodoethoxy group at the fourth position.
Uniqueness: 1-Iodo-3-(2-iodoethoxy)benzene is unique due to the specific positioning of the iodine and 2-iodoethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research .
Properties
Molecular Formula |
C8H8I2O |
|---|---|
Molecular Weight |
373.96 g/mol |
IUPAC Name |
1-iodo-3-(2-iodoethoxy)benzene |
InChI |
InChI=1S/C8H8I2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |
InChI Key |
FLFCKYYYYUVMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


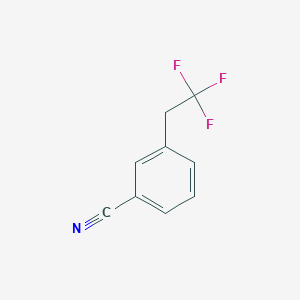
![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
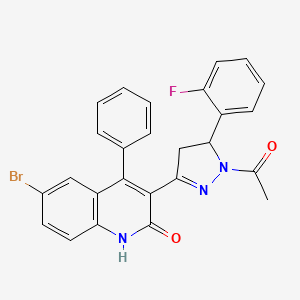


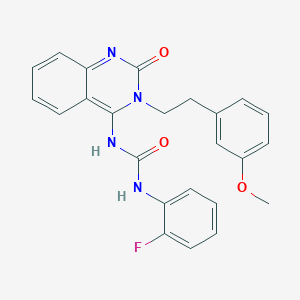
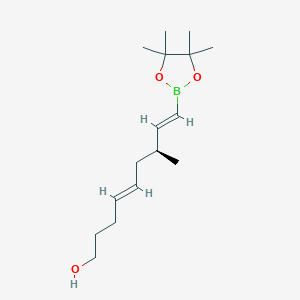
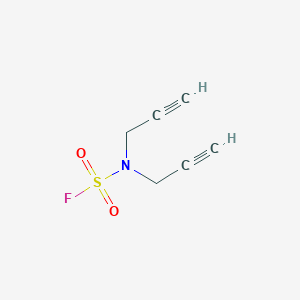
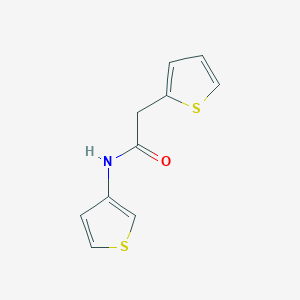
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
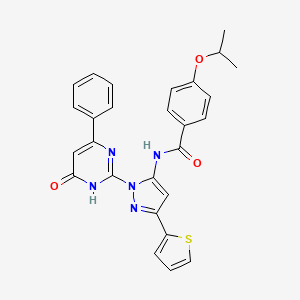

![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)
